(+)-N-Desmethyl Tramadol-d3
CAS No.:
Cat. No.: VC20430834
Molecular Formula: C15H23NO2
Molecular Weight: 252.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H23NO2 |
---|---|
Molecular Weight | 252.37 g/mol |
IUPAC Name | (1R,2R)-1-(3-methoxyphenyl)-2-[(trideuteriomethylamino)methyl]cyclohexan-1-ol |
Standard InChI | InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1/i1D3 |
Standard InChI Key | VUMQHLSPUAFKKK-RSGFOGQCSA-N |
Isomeric SMILES | [2H]C([2H])([2H])NC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O |
Canonical SMILES | CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(+)-N-Desmethyl Tramadol-d3 is characterized by the replacement of three hydrogen atoms with deuterium at the N-desmethyl position of tramadol. Its molecular formula is , with a molecular weight of 288.83 g/mol . The structure retains tramadol’s core framework—a cyclohexanol ring substituted with a methoxyphenyl group and a dimethylaminomethyl side chain—but lacks one methyl group on the amine nitrogen, replaced by deuterium .
Table 1: Key Structural and Isotopic Features
Property | Value/Description | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 288.83 g/mol | |
Exact Mass | 288.16800 | |
Isotopic Purity | ≥98% deuterium incorporation | |
Chiral Centers | Two (1R,2R configuration) |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis involves selective deuteration of tramadol’s N-methyl group through demethylation followed by deuterium exchange. Key steps include:
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Demethylation: Tramadol undergoes enzymatic or chemical N-demethylation to yield N-desmethyl tramadol .
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Deuteration: The N-desmethyl intermediate is treated with deuterated methylating agents (e.g., CD₃I) in the presence of catalysts .
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Purification: High-performance liquid chromatography (HPLC) ensures isotopic and chemical purity .
Table 2: Industrial Production Parameters
Parameter | Condition | Source |
---|---|---|
Reaction Solvent | Dimethylformamide (DMF) or acetone | |
Temperature | 50–80°C | |
Catalysts | Palladium on carbon (Pd/C) | |
Yield | 75–85% |
Pharmacological and Metabolic Profile
Metabolic Pathways
(+)-N-Desmethyl Tramadol-d3 is a major metabolite of tramadol, formed via cytochrome P450 (CYP)-mediated reactions :
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Primary Pathway: CYP2B6 and CYP3A4 catalyze N-demethylation of tramadol .
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Secondary Pathway: CYP2D6 mediates O-demethylation to form (+)-O-desmethyl tramadol-d3 (M1), the active μ-opioid agonist .
Table 3: Enzyme Affinity and Kinetic Parameters
Enzyme | Substrate | (μM) | (pmol/min/pmol P450) | Source |
---|---|---|---|---|
CYP2B6 | (+)-Tramadol | 12.3 ± 1.5 | 8.7 ± 0.9 | |
CYP3A4 | (+)-Tramadol | 45.2 ± 4.1 | 5.2 ± 0.6 | |
CYP2D6 | (+)-Tramadol | 2.1 ± 0.3 | 15.4 ± 1.2 |
Stereoselectivity in Metabolism
The (+)-enantiomer of tramadol is preferentially metabolized to (+)-M1, which exhibits 200-fold higher μ-opioid receptor affinity than the parent compound . In contrast, (−)-tramadol shows greater norepinephrine reuptake inhibition .
Analytical Applications
LC-MS/MS Quantification
(+)-N-Desmethyl Tramadol-d3 is widely used as an internal standard due to its structural similarity to tramadol and metabolites. Key validation parameters for its use in human plasma assays include:
Table 4: Method Validation Parameters
Parameter | Value (+)-N-Desmethyl Tramadol-d3 | Regulatory Guideline |
---|---|---|
Linearity (r²) | >0.99 | FDA 2018 |
LLOQ | 25 ng/mL | |
Accuracy (% Bias) | ±15% | |
Precision (% CV) | ±20% (LLOQ), ±15% (other levels) | |
Extraction Efficiency | 62% |
Forensic and Anti-Doping Applications
Automated dried blood spot (DBS) analysis using (+)-N-Desmethyl Tramadol-d3 enables high-throughput screening for tramadol abuse. A 2022 study reported a detection limit of 2 ng/mL for tramadol and 5 ng/mL for O-desmethyltramadol in DBS samples .
Research Findings and Clinical Relevance
In Vitro and In Vivo Studies
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Enantiomer-Specific Clearance: (+)-Tramadol exhibits 2.6-fold faster M1 formation than (−)-tramadol in human liver microsomes .
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Drug-Drug Interactions: Co-administration with CYP2D6 inhibitors (e.g., fluoxetine) reduces M1 production by 70%, increasing tramadol’s serotonergic effects .
Table 5: Comparative Pharmacokinetics in Humans
Parameter | (+)-Tramadol | (−)-Tramadol | Source |
---|---|---|---|
(hours) | 5.8 ± 1.2 | 6.3 ± 1.5 | |
(ng/mL) | 120 ± 25 | 110 ± 20 | |
AUC (ng·h/mL) | 980 ± 150 | 890 ± 130 |
Toxicological Implications
N-Nitroso derivatives of (+)-N-Desmethyl Tramadol-d3, such as N-Nitroso-N-desmethyl tramadol (CAS PA 73 0081002), are genotoxic impurities regulated to ≤0.03% in pharmaceutical formulations .
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